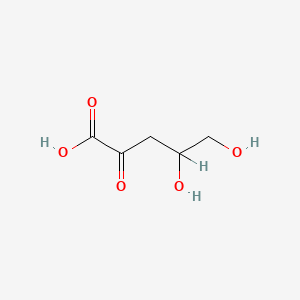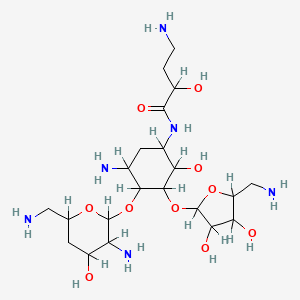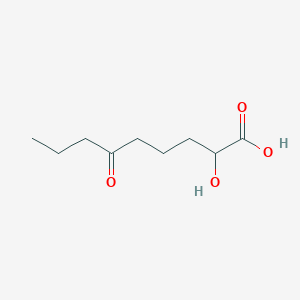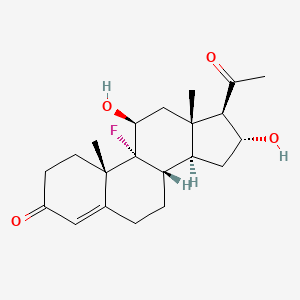
9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.
Aplicaciones Científicas De Investigación
Metabolic Fate and Pharmacokinetics
- Metabolic Fate in Animals : A study by Gordon and Morrison (1978) examined the metabolic fate of a structurally similar compound, 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione, in various animals, including rabbits, dogs, monkeys, and rats. They found the major excretory route to be the feces in dogs, rats, and monkeys, and equally distributed between urine and feces in rabbits. The study provides insights into the metabolic pathways and excretion of related fluorosteroids in different species (Gordon & Morrison, 1978).
Steroid Synthesis and Characterization
- Synthesis of Hydroxylated Derivatives : Kraan et al. (1993) described the synthesis of various hydroxylated derivatives of corticosteroids, which are structurally related to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione. This study contributes to understanding the chemical modifications and synthesis processes of similar compounds (Kraan et al., 1993).
Biological Actions and Receptor Interactions
- Glucocorticoid Receptors Interaction : El Masry et al. (1977) synthesized two alkylating glucocorticoids based on a similar molecular structure to study their interaction with glucocorticoid receptors. Their research highlights the potential of structurally related glucocorticoids to interact with cellular receptors, influencing biological activities (El Masry et al., 1977).
Analytical Methods and Detection
- Detection in Bovine Liver : A study by Iglesias et al. (1999) developed a method for determining dexamethasone, a compound with a similar structure, in bovine liver. This research is significant for understanding the analytical techniques applicable for detecting similar fluorosteroids in biological samples (Iglesias et al., 1999).
Structural Analysis and Reactivity
- Crystal Structure Analysis : Byrn and Kessler (1987) analyzed the crystal structures of various hydrocortisone esters, closely related in structure to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione. Their work provides valuable information on the solid-state reactivity and crystal structure of similar compounds (Byrn & Kessler, 1987).
Cellular Mechanisms and Pharmacodynamics
- Glucocorticoid-Induced Lymphocytolysis : Kaiser and Edelman (1977) studied the effects of triamcinolone acetonide, a related glucocorticoid, on lymphocytolysis, implicating enhanced calcium uptake in its mechanism. This research contributes to understanding the cellular mechanisms of fluorosteroids similar to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione (Kaiser & Edelman, 1977).
Propiedades
Número CAS |
66170-12-5 |
|---|---|
Nombre del producto |
9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione |
Fórmula molecular |
C21H29FO4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyl-9-fluoro-11,16-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO4/c1-11(23)18-16(25)9-15-14-5-4-12-8-13(24)6-7-20(12,3)21(14,22)17(26)10-19(15,18)2/h8,14-18,25-26H,4-7,9-10H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
UJCIAYKVFFBSLE-FJCZRMHDSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
SMILES |
CC(=O)C1C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
SMILES canónico |
CC(=O)C1C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





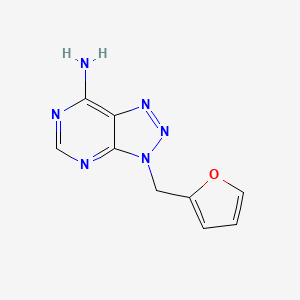

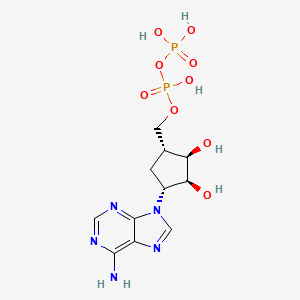

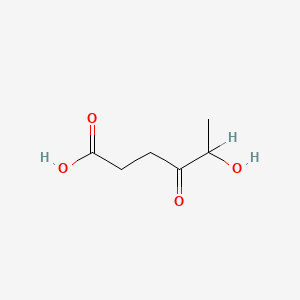
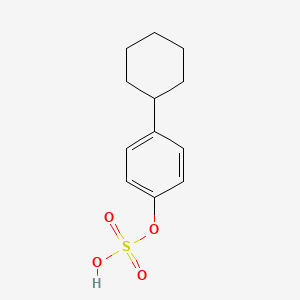
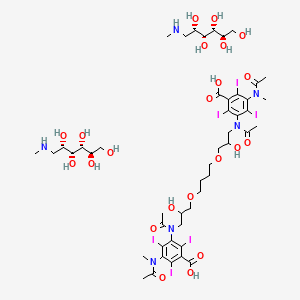

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
